N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid
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Overview
Description
N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid: is a compound that belongs to the class of Boc-protected amino acids. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly interesting due to its structural features, which include a chloro and a methyl group on the butanoic acid backbone, making it a versatile intermediate in various synthetic pathways.
Mechanism of Action
Target of Action
The primary target of N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid, also known as 3-{[(tert-butoxy)carbonyl]amino}-4-chloro-3-methylbutanoic acid, is amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They play a crucial role in the biochemistry of all life forms .
Mode of Action
This compound interacts with its targets, the amines, through a process known as N-Boc deprotection . This process involves the use of a catalyst to lower the required reaction temperature . The compound is used to protect amines in complex molecules during reactions, and can be easily removed under a variety of conditions .
Biochemical Pathways
The action of this compound affects the biochemical pathways involving amines . By protecting the amines during reactions, it prevents them from reacting with other substances in the mixture . This allows for more precise control over the reactions and their outcomes .
Pharmacokinetics
The compound’s ability to protect amines suggests that it may influence the bioavailability of drugs that contain amines . By protecting these amines, the compound could potentially prevent them from being metabolized or excreted before they have had a chance to exert their therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the protection of amines . This can have a variety of downstream effects, depending on the specific biochemical pathways that the amines are involved in . For example, in pharmaceutical research and development, the compound’s ability to protect amines can enhance the efficiency and productivity of drug synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the presence of a catalyst can significantly enhance the compound’s ability to protect amines . Additionally, the compound’s stability and efficacy can be affected by the solvent used in the reaction . For example, using THF as the solvent can afford high yields of a variety of aromatic and aliphatic amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for Boc-protected amino acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and solid acid catalysts to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield the corresponding alcohol.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), methanol, oxalyl chloride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
Deprotection: Free amine.
Substitution: Substituted amino acids.
Reduction: Alcohol derivatives.
Scientific Research Applications
Chemistry: N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid is used as an intermediate in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, Boc-protected amino acids are used in peptide synthesis. The Boc group protects the amine functionality during the formation of peptide bonds, which is crucial for the synthesis of peptides and proteins .
Medicine: The compound is used in the development of drugs, particularly those that require specific amino acid derivatives as building blocks .
Industry: In the chemical industry, Boc-protected amino acids are used in the production of fine chemicals and as intermediates in various synthetic processes .
Comparison with Similar Compounds
- N-Boc-3-amino-4-chlorobutanoic acid
- N-Boc-3-amino-3-methylbutanoic acid
- N-Boc-4-chloro-3-methylbutanoic acid
Comparison: N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid is unique due to the presence of both chloro and methyl groups on the butanoic acid backbone. This structural feature provides distinct reactivity and selectivity in chemical reactions compared to its analogs .
Properties
IUPAC Name |
4-chloro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO4/c1-9(2,3)16-8(15)12-10(4,6-11)5-7(13)14/h5-6H2,1-4H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAGTRVHFWPTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC(=O)O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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